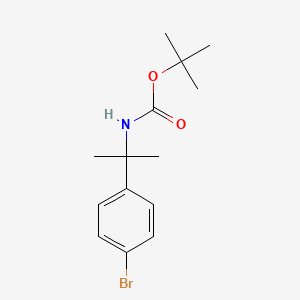

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Overview

Description

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate typically involves the reaction of 2-(4-bromophenyl)propan-2-amine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in dichloromethane (DCM). The reaction is carried out at room temperature for about 18 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate include:

2-(4-Bromophenyl)propan-2-amine hydrochloride: A precursor in its synthesis.

4-Bromo-alpha,alpha-dimethylbenzylamine: A compound with a similar bromophenyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.

Biological Activity

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a compound with the molecular formula C₁₃H₁₈BrNO₂, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a bromophenyl moiety attached to a chiral center, which may influence its biological interactions. The presence of the carbamate functional group allows for various biochemical interactions, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : Similar compounds have shown activity against toll-like receptors (TLRs), which are crucial in modulating immune responses. The bromophenyl group may enhance binding affinity to these receptors, potentially leading to therapeutic applications in inflammatory diseases and cancer treatment.

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity. This mechanism is significant in the context of enzyme-catalyzed reactions and protein interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures can modulate inflammatory responses by interacting with TLRs, leading to decreased production of pro-inflammatory cytokines like TNF-α and IL-6 .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, inhibition of phospholipase D (PLD) enzymatic activity has been linked to decreased cancer cell proliferation and invasion .

Case Studies and Research Findings

- Pharmaceutical Development : Research has highlighted the compound's potential applications in drug synthesis, particularly as an intermediate for developing pharmaceuticals targeting cancer and inflammatory diseases.

- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promise in reducing amyloid beta aggregation, a key factor in Alzheimer's disease pathology. This suggests potential neuroprotective effects .

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding interactions of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, cytotoxicity | TLR modulation, enzyme inhibition |

| M4 Compound | Inhibition of Aβ aggregation | β-secretase inhibition |

| Compound X (similar structure) | Apoptosis induction in cancer cells | PLD inhibition |

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWJIFNNVRMXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.